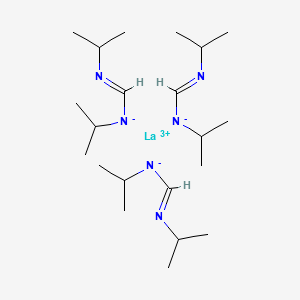
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, also known as MMPP, is an organic compound that has been widely studied for its potential applications in scientific research. MMPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition, and protein-protein interactions. 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has also been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds.
作用機序
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It is also believed to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases.
Biochemical and Physiological Effects
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been found to have several biochemical and physiological effects on the human body. It has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It has also been shown to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. Additionally, 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
実験室実験の利点と制限
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various compounds. However, there are some limitations to using 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
There are several potential future directions for research involving 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine. For example, further research could be done to explore the effects of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine on other enzymes and proteins, as well as its potential applications in drug discovery and development. Additionally, further research could be done to explore the effects of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine on the human body, such as its potential anti-inflammatory, anti-oxidant, and neuroprotective effects. Finally, research could be done to explore the potential uses of 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine in other laboratory experiments, such as its potential use as a catalyst or as a reagent in organic synthesis.
合成法
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-methyl-6-phenylpyrimidine in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, which is then purified by recrystallization. The second step involves the reaction of 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine with ethyl bromoacetate in the presence of a catalytic amount of sodium hydroxide. This reaction produces the final product, 2-methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-19-17(14-6-4-3-5-7-14)12-18(20-13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPVRJODLCRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)








![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)
